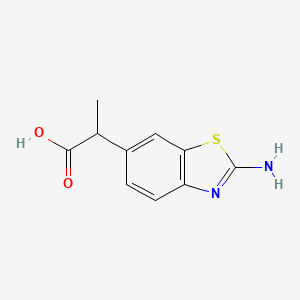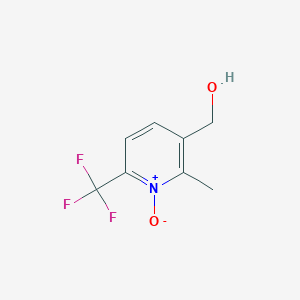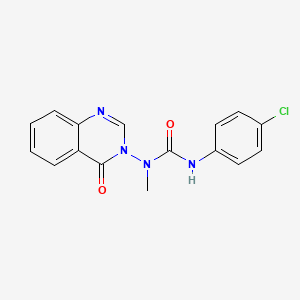
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide
Vue d'ensemble
Description
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide: is a chemical compound that features a pyridine ring attached to a methylene group, which is further connected to a 4-chlorobenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the condensation of 3-pyridinecarboxaldehyde with 4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide.
Substitution: N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide or N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide.
Applications De Recherche Scientifique
Chemistry: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide
- N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide
Uniqueness: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is unique due to the presence of the chlorine atom on the benzene ring, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H9ClN2O2S |
|---|---|
Poids moléculaire |
280.73 g/mol |
Nom IUPAC |
4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H |
Clé InChI |
POBQREGGXMKCQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8638010.png)












